

Application Notes and Protocols: DB008

Treatment in HAP1 PARP16 KO Cells

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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475

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Introduction

These application notes provide a comprehensive guide for studying the effects of **DB008**, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16), in HAP1 PARP16 knockout (KO) cells. HAP1 cells, being a near-haploid human cell line, offer a powerful model for genetic studies, as the effects of a single gene knockout are not masked by a second allele. [1][2][3][4][5] PARP16 is an endoplasmic reticulum (ER)-resident enzyme that plays a crucial role in the unfolded protein response (UPR), a key cellular stress response pathway. [6][7][8][9][10][11] This document outlines detailed protocols for cell culture, experimental setups to assess cellular responses to **DB008** treatment, and methods for analyzing key signaling pathways.

DB008: A Selective PARP16 Inhibitor

DB008 is a potent and selective inhibitor of PARP16 with a reported half-maximal inhibitory concentration (IC₅₀) of 0.27 μ M. [6] It acts as a covalent inhibitor, offering high specificity for PARP16. [7]

HAP1 PARP16 KO Cell Line

The HAP1 PARP16 KO cell line provides a clean genetic background to investigate the specific roles of PARP16 and the on-target effects of its inhibitors. The absence of PARP16 is known to

sensitize cells to ER stress, making this an excellent model to study the interplay between PARP16 inhibition and the UPR.[\[6\]](#)[\[8\]](#)

Data Presentation

The following tables summarize known quantitative data for **DB008** and provide templates for recording experimental results.

Table 1: **DB008** Inhibitor Profile

Parameter	Value	Reference
Target	PARP16	[6]
IC50	0.27 μ M	[6]
Mechanism of Action	Covalent Inhibitor	[7]

Table 2: Example Data Table for Cell Viability Assay (MTT or similar)

Treatment Group	DB008 Concentration (μ M)	Incubation Time (h)	% Cell Viability (Mean \pm SD)
HAP1 WT (Vehicle)	0	24	100 \pm 5.2
HAP1 WT	0.1	24	100 \pm 6.1
HAP1 WT	1	24	
HAP1 WT	10	24	
HAP1 PARP16 KO (Vehicle)	0	24	
HAP1 PARP16 KO	0.1	24	100 \pm 6.1
HAP1 PARP16 KO	1	24	
HAP1 PARP16 KO	10	24	

Table 3: Example Data Table for Apoptosis Assay (Annexin V/PI Staining)

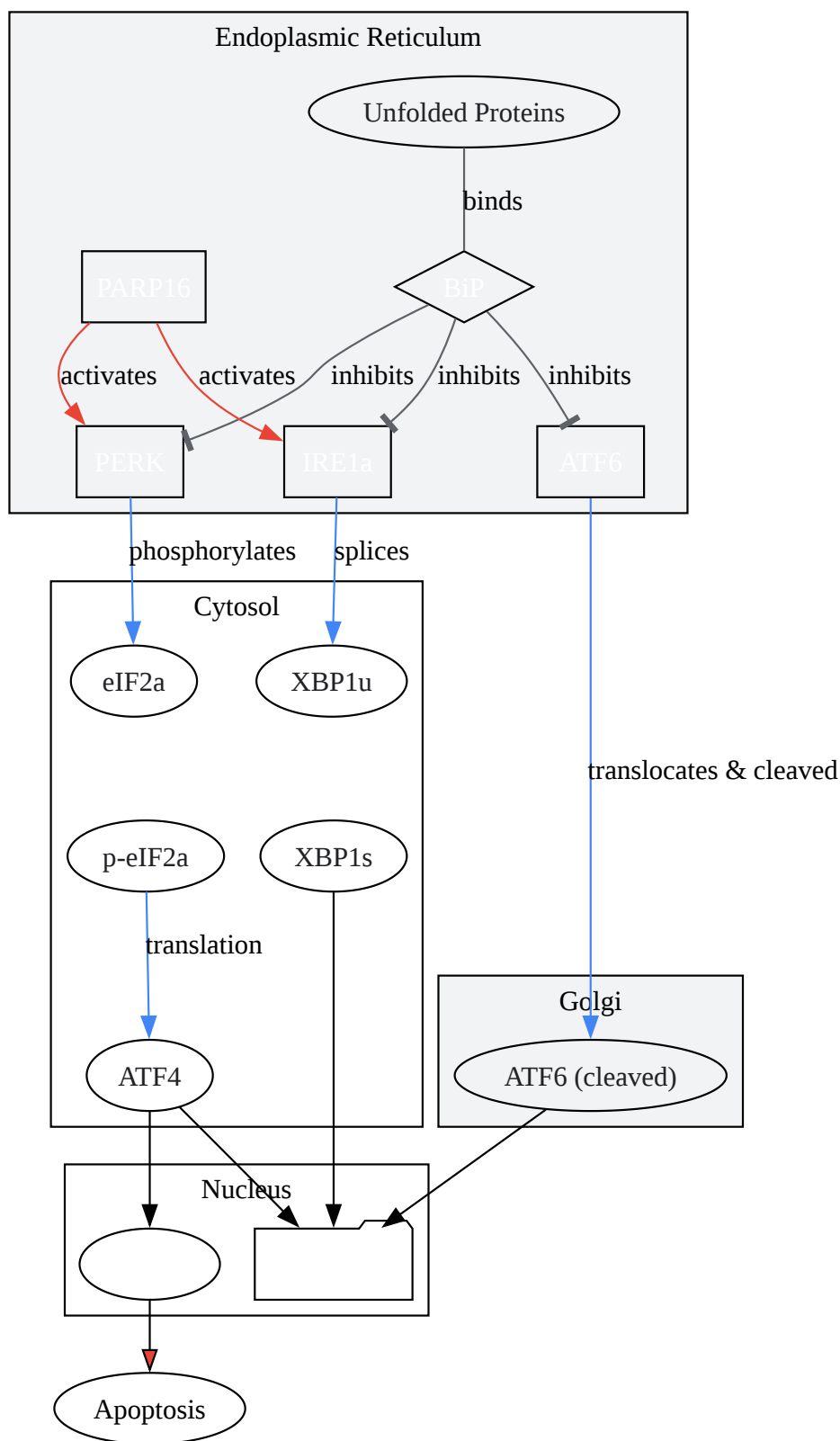
Treatment Group	DB008 Concentration (μM)	% Early Apoptotic Cells (Mean \pm SD)	% Late Apoptotic/Necrotic Cells (Mean \pm SD)
HAP1 WT (Vehicle)	0		
HAP1 WT	1		
HAP1 PARP16 KO (Vehicle)	0		
HAP1 PARP16 KO	1		

Table 4: Example Data Table for Western Blot Densitometry (Relative Protein Expression)

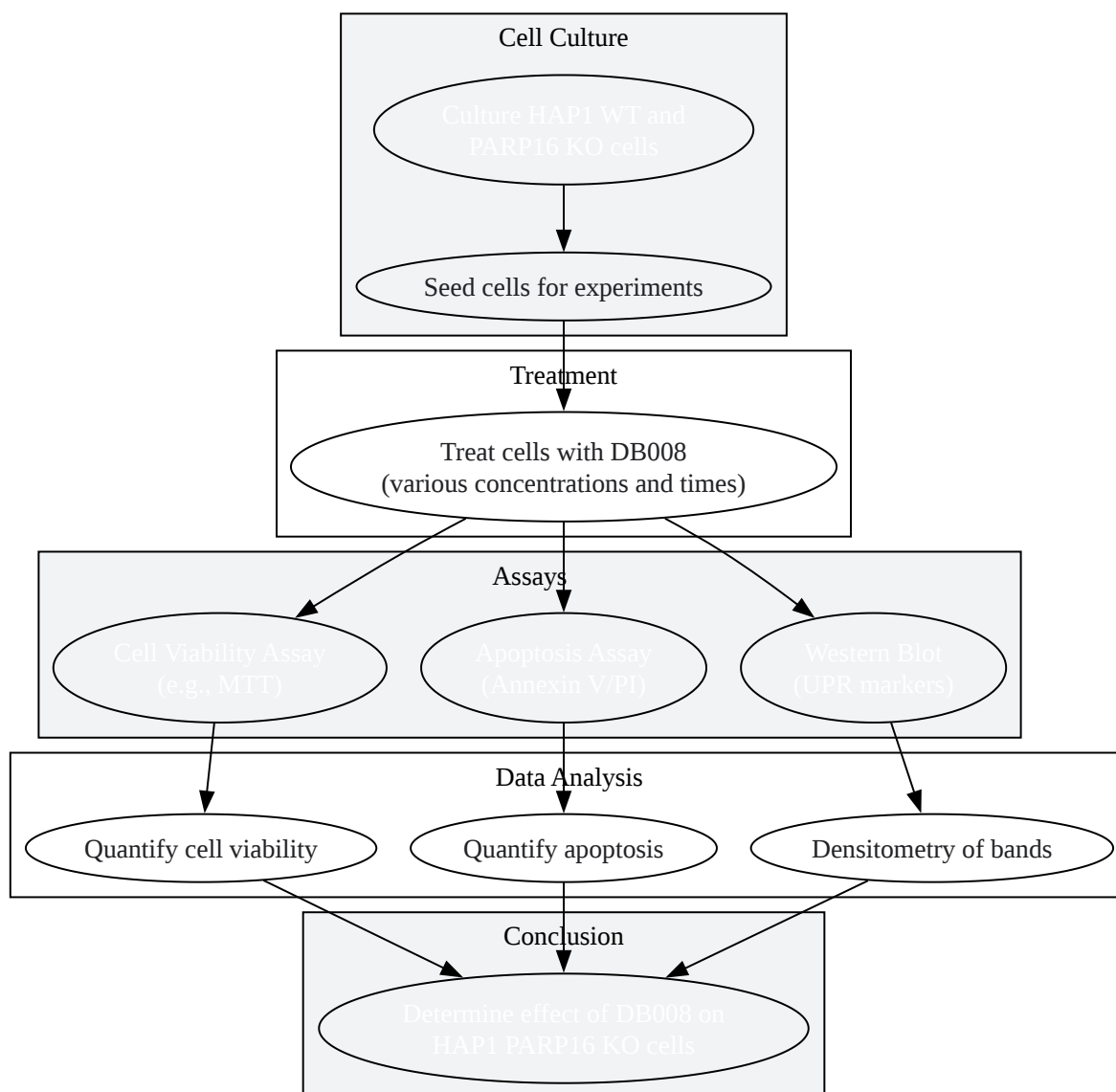
Treatment Group	DB008 (μM)	p-IRE1 α / IRE1 α Ratio	p-PERK / PERK Ratio	CHOP / β -actin Ratio
HAP1 WT (Vehicle)	0			
HAP1 WT	1			
HAP1 PARP16 KO (Vehicle)	0			
HAP1 PARP16 KO	1			

Note: The tables above are templates. Researchers should populate them with their own experimental data.

Signaling Pathways and Experimental Workflows



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Experimental Protocols

HAP1 Cell Culture

This protocol is adapted from established guidelines for HAP1 cell culture.

Materials:

- HAP1 Wild-Type (WT) and PARP16 KO cell lines
- Iscove's Modified Dulbecco's Medium (IMDM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen/Strep)
- 0.05% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates
- CO2 incubator (37°C, 5% CO2)

Protocol:

- Complete Medium: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Pen/Strep.
- Thawing Cells:
 - Quickly thaw the vial of cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
 - Centrifuge at 200 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.
 - Transfer to a T-75 flask.

- Cell Maintenance:
 - Culture cells at 37°C in a humidified incubator with 5% CO₂.
 - Change the medium every 2-3 days.
 - Passage cells when they reach 70-80% confluency.
- Passaging:
 - Aspirate the medium and wash the cells once with PBS.
 - Add 1-2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
 - Neutralize the trypsin by adding 4-5 mL of complete medium.
 - Gently pipette to create a single-cell suspension.
 - Split the cells at a ratio of 1:10 to 1:20 into new flasks containing pre-warmed complete medium.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of **DB008** on cell viability.

Materials:

- HAP1 WT and PARP16 KO cells
- **DB008**
- 96-well plates
- Complete medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- DMSO
- Plate reader

Protocol:

- Cell Seeding: Seed HAP1 WT and PARP16 KO cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Allow cells to adhere overnight.
- Treatment:
 - Prepare serial dilutions of **DB008** in complete medium.
 - Remove the medium from the wells and add 100 μ L of the **DB008** dilutions (or vehicle control) to the respective wells.
 - Incubate for the desired time period (e.g., 24, 48, 72 hours).
- MTT Incubation:
 - Add 10 μ L of MTT solution to each well.
 - Incubate for 3-4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium.
 - Add 100 μ L of DMSO to each well and pipette up and down to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a plate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

- HAP1 WT and PARP16 KO cells
- **DB008**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Seeding and Treatment:
 - Seed HAP1 WT and PARP16 KO cells in 6-well plates.
 - Treat with **DB008** or vehicle control for the desired time.
- Cell Harvesting:
 - Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Wash the cell pellet twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.

- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained, Annexin V-FITC only, and PI only controls for compensation.
 - Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting for UPR Markers

This protocol describes the detection of key UPR proteins by western blotting.

Materials:

- HAP1 WT and PARP16 KO cells
- **DB008**
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-IRE1 α , anti-IRE1 α , anti-p-PERK, anti-PERK, anti-CHOP, anti- β -actin)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Cell Lysis:
 - After treatment with **DB008**, wash cells with cold PBS and lyse with RIPA buffer.
 - Scrape the cells and collect the lysate.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
 - Separate the proteins on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:

- Apply ECL substrate and visualize the protein bands using an imaging system.
- Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β -actin.

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